trans-2-Fluorocyclopropanamine hcl trans-2-Fluorocyclopropanamine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13558302
InChI: InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3?;/m0./s1
SMILES: C1C(C1F)N.Cl
Molecular Formula: C3H7ClFN
Molecular Weight: 111.54 g/mol

trans-2-Fluorocyclopropanamine hcl

CAS No.:

Cat. No.: VC13558302

Molecular Formula: C3H7ClFN

Molecular Weight: 111.54 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Fluorocyclopropanamine hcl -

Specification

Molecular Formula C3H7ClFN
Molecular Weight 111.54 g/mol
IUPAC Name (2S)-2-fluorocyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3?;/m0./s1
Standard InChI Key DYTNTYHQHKPQEX-ZDBUTHECSA-N
Isomeric SMILES C1[C@@H](C1N)F.Cl
SMILES C1C(C1F)N.Cl
Canonical SMILES C1C(C1F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

trans-2-Fluorocyclopropanamine hydrochloride exists as a hydrochloride salt of the primary amine, with a molecular weight of 111.54 g/mol. Its IUPAC nomenclature varies slightly depending on stereochemical descriptors: (2S)-2-fluorocyclopropan-1-amine hydrochloride (VCID: VC13558302) and (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride (CAS: 143062-85-5). These distinctions suggest the presence of enantiomers or diastereomers, which could influence pharmacological properties.

Molecular Descriptors

  • SMILES: C1C(C1F)N.Cl (canonical form).

  • InChIKey: DYTNTYHQHKPQEX-ZDBUTHECSA-N and DYTNTYHQHKPQEX-SWLXLVAMSA-N, reflecting stereochemical differences.

  • PubChem IDs: 117058543 and 55281671, corresponding to distinct entries for each stereoisomer.

Table 1: Comparative Structural Data

PropertyVCID: VC13558302CAS: 143062-85-5
IUPAC Name(2S)-2-fluorocyclopropan-1-amine hydrochloride(1R,2R)-2-fluorocyclopropan-1-amine hydrochloride
StereochemistryS-configuration at C2R,R-configuration at C1/C2
Molecular FormulaC₃H₇ClFNC₃H₇ClFN
PubChem ID11705854355281671

The trans configuration ensures spatial separation of the fluorine and amine groups, potentially enhancing metabolic stability compared to cis analogs .

Synthesis and Stereochemical Control

The synthesis of trans-2-fluorocyclopropanamine hydrochloride avoids mutagenic intermediates, aligning with trends in green chemistry. A patent detailing analogous compounds (e.g., trans-2-phenylcyclopropylamine) describes a cyclopropanation reaction using ylide precursors instead of diazo compounds . This method minimizes genotoxic byproducts and improves trans selectivity.

Key Synthetic Steps

  • Cyclopropanation: Reaction of a fluorinated alkene (e.g., vinyl fluoride) with a sulfoxonium ylide precursor in a polar aprotic solvent (e.g., DMF) at 60°C for 1 hour .

  • Amine Formation: Hydrolysis of the intermediate ester followed by Hofmann rearrangement to yield the primary amine .

  • Salt Formation: Precipitation with hydrochloric acid to obtain the hydrochloride salt.

The trans selectivity (>99%) is achieved through steric control during ring closure, as the ylide approach favors the less hindered transition state .

Analytical Characterization

Mass Spectrometry

  • Molecular Ion: m/z 111.54 (M+H⁺).

  • Fragmentation: Loss of HCl (36.46 Da) yields the free amine (m/z 75.08).

Chromatography

  • HPLC Purity: ≥99% achievable via reverse-phase C18 columns .

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